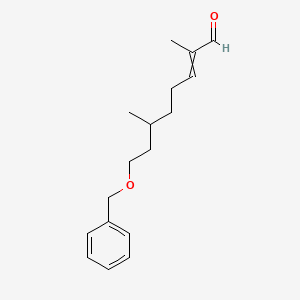![molecular formula C22H16N2O4 B14224562 N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide CAS No. 531492-72-5](/img/structure/B14224562.png)
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide is an organic compound with the molecular formula C22H16N2O4. This compound features a benzamide group linked to a phenyl ring, which is further connected to an acryloyl group substituted with a nitrophenyl moiety. The presence of both nitro and acryloyl groups in its structure makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Acryloyl Intermediate: The acryloyl intermediate can be synthesized by reacting 2-nitrobenzaldehyde with an appropriate acryloyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The acryloyl intermediate is then coupled with 4-aminobenzamide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acryloyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The double bond in the acryloyl group can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Addition: Electrophiles such as halogens or nucleophiles like water in the presence of acids or bases.
Major Products Formed
Reduction: Formation of N-{4-[3-(2-Aminophenyl)acryloyl]phenyl}benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Addition: Formation of addition products such as halogenated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The acryloyl group can participate in covalent bonding with nucleophilic sites in biological molecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Nitrophenyl)benzamide: Similar structure but lacks the acryloyl group.
N-(4-Aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.
N-(4-Methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide is unique due to the presence of both nitro and acryloyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
531492-72-5 |
|---|---|
Fórmula molecular |
C22H16N2O4 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N-[4-[3-(2-nitrophenyl)prop-2-enoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H16N2O4/c25-21(15-12-16-6-4-5-9-20(16)24(27)28)17-10-13-19(14-11-17)23-22(26)18-7-2-1-3-8-18/h1-15H,(H,23,26) |
Clave InChI |
NNRDTMDCCMWUHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


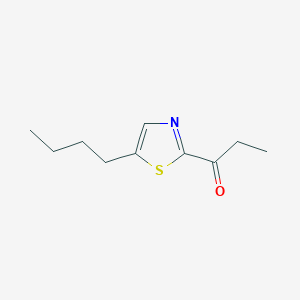
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
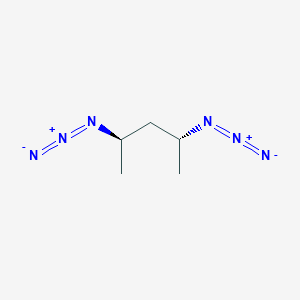
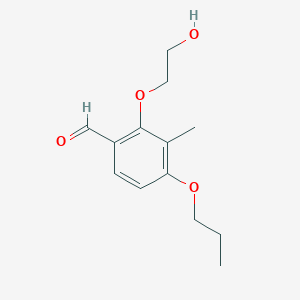
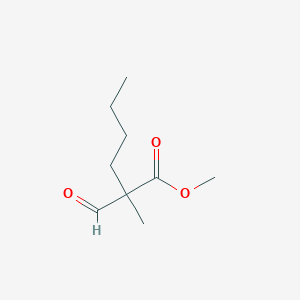
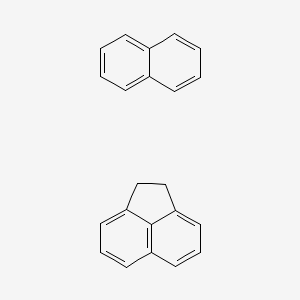
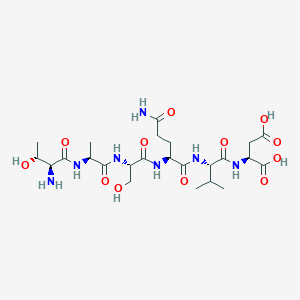
![6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B14224543.png)
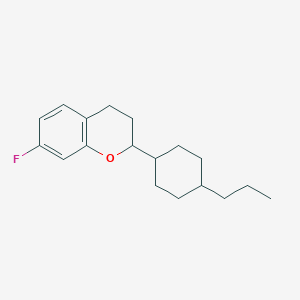
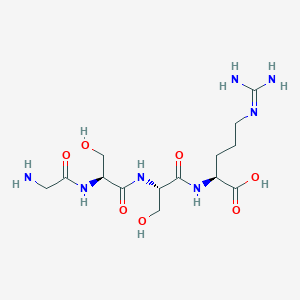
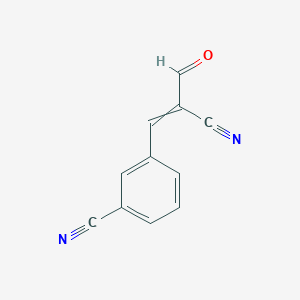

![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
